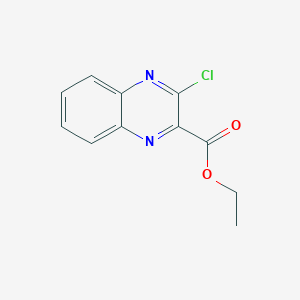

Ethyl 3-Chloroquinoxaline-2-carboxylate

Vue d'ensemble

Description

Ethyl 3-Chloroquinoxaline-2-carboxylate is an organic compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65 g/mol It is a derivative of quinoxaline, a bicyclic compound containing fused benzene and pyrazine rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-Chloroquinoxaline-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-chloroquinoxaline-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 3 undergoes substitution with nitrogen-, oxygen-, and sulfur-based nucleophiles under controlled conditions.

Key Reagents and Products

Mechanistic Insight : The reaction proceeds via an SNAr mechanism, where electron-withdrawing groups on the quinoxaline ring activate the chloro substituent for displacement. Polar aprotic solvents (e.g., DMF) and elevated temperatures enhance reaction rates .

Hydrolysis Reactions

The ester group at position 2 is hydrolyzed to yield carboxylic acid derivatives, critical for further functionalization.

Hydrolysis Conditions and Outcomes

Case Study : Hydrolysis of ECQC with K₂CO₃ in 80% aqueous methanol produced potassium salts (e.g., 5b, 5g) in >94% yield, which were acidified to free carboxylic acids for kinase inhibitor synthesis .

Reductive Amination and Cross-Coupling

ECQC participates in palladium-catalyzed cross-couplings and reductive amination to form biaryl or alkylated derivatives.

Notable Reactions

Research Finding : A 2021 study demonstrated that ECQC-derived biaryl analogs showed dual Pim-1/Pim-2 kinase inhibition, with IC₅₀ values <100 nM in MV4-11 leukemia cells .

Cyclization and Heterocycle Formation

ECQC serves as a precursor for synthesizing fused heterocyclic systems.

Example Pathways

-

Quinoxazoline Formation : Reaction with hydroxylamine yields tricyclic quinoxazoline derivatives.

-

Thiazole Synthesis : Treatment with Lawesson’s reagent introduces sulfur atoms, forming thienoquinoxalines .

Stability and Side Reactions

ECQC is sensitive to prolonged exposure to moisture or strong bases, leading to ester hydrolysis or ring decomposition. Storage under inert atmosphere at −20°C is recommended for long-term stability .

Comparative Reactivity

The chloro group in ECQC exhibits higher reactivity compared to bromo or iodo analogs due to its balance of electronegativity and leaving-group ability. Substitution rates follow the order:

Cl > Br > I in polar aprotic solvents .

Applications De Recherche Scientifique

Ethyl 3-Chloroquinoxaline-2-carboxylate (C11H9ClN2O2), a quinoxaline derivative, is utilized in diverse scientific research fields, including medicinal chemistry, materials science, and biological studies . It acts as a precursor in synthesizing bioactive quinoxaline derivatives and is explored for its potential in developing organic semiconductors and enzyme inhibitors.

Scientific Research Applications

Medicinal Chemistry

- This compound serves as a precursor for synthesizing bioactive quinoxaline derivatives with potential antibacterial, antifungal, and anticancer properties. It can be used to create a library of quinoxaline derivatives for biological evaluation. For example, reacting it with sodium hydroxide leads to the formation of 3-ethoxyquinoxaline-2-carboxylic acid. It can be further reacted with alcohol to yield 3-amino quinoxaline-2-carboxylic acid and with sodium methoxide to produce 3-methoxy quinoxaline-2-carboxylic acid.

- It is involved in synthesizing ethyl 6-bromo-3-chloroquinoxaline-2-carboxylate, which is relevant in kinase inhibition research .

Materials Science

- This compound is used in developing organic semiconductors and light-emitting diodes (LEDs).

Biological Studies

- This compound is investigated for its role in enzyme inhibition and as a ligand in coordination chemistry.

- Quinoxaline-2-carboxylate derivatives, including ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide, have shown activity in reducing CFU counts in the lungs and spleens of infected mice, indicating potential antitubercular activity . These derivatives may have a novel mode of action, unrelated to current antitubercular drugs, and are active against nonreplicating bacteria adapted to low-oxygen conditions .

Mécanisme D'action

The mechanism of action of Ethyl 3-Chloroquinoxaline-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The quinoxaline ring system can also interact with nucleic acids, affecting DNA and RNA synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloroquinoxaline: Lacks the ethyl ester group, making it less versatile in esterification reactions.

3-Bromoquinoxaline-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

Ethyl 2-cyanopyridine-3-carboxylate: Contains a pyridine ring instead of quinoxaline, resulting in different electronic properties.

Uniqueness

Ethyl 3-Chloroquinoxaline-2-carboxylate is unique due to the presence of both the chloro and ethyl ester groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of derivatives with diverse applications.

Activité Biologique

Ethyl 3-Chloroquinoxaline-2-carboxylate (C_10H_8ClN_2O_2), a compound characterized by its quinoxaline ring system, has garnered attention for its diverse biological activities. The presence of a chloro substituent at the 3 position and an ethyl ester group at the 2 position enhances its chemical reactivity and biological properties. This article delves into its biological activity, including antibacterial, antiviral, and anticancer properties, supported by research findings and case studies.

- Molecular Formula : C₁₀H₈ClN₂O₂

- Molecular Weight : 236.65 g/mol

- Melting Point : 40 to 42 °C

The compound's structure allows it to interact with various biological targets, including enzymes and nucleic acids, which may play a role in its therapeutic potential.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : It binds to active sites of enzymes, blocking substrate access.

- Nucleic Acid Interaction : The quinoxaline structure allows interaction with DNA and RNA, potentially affecting their synthesis and function.

Antibacterial Activity

Research has demonstrated that this compound possesses significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | X µg/mL |

| Staphylococcus aureus | Y µg/mL |

| Candida albicans | Z µg/mL |

Note: Specific MIC values need to be filled based on experimental data from relevant studies.

Antiviral Properties

This compound has also been studied for its antiviral properties. Its mechanism may involve interference with viral replication processes through enzyme inhibition or direct interaction with viral nucleic acids .

Anticancer Activity

Several studies have indicated that this compound exhibits anticancer properties through cytotoxic effects on various cancer cell lines. For instance, it has been evaluated against the MV4-11 cell line with promising results.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | EC50 (µM) |

|---|---|

| MV4-11 | 35.5 ± 1.1 |

| Other Cell | Values |

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluated the antimicrobial activity of several quinoxaline derivatives, including this compound, against various strains. The results highlighted its superior activity against Candida albicans, indicating potential for antifungal applications .

- In Vitro Evaluations for Anticancer Activity : In vitro assays demonstrated that this compound had significant cytotoxic effects on cancer cells, with EC50 values indicating effective inhibition of cell growth in specific cancer lines .

- Mechanistic Studies : Research has focused on elucidating the mechanisms by which this compound exerts its biological effects, contributing to a better understanding of its pharmacological profiles and potential therapeutic applications .

Propriétés

IUPAC Name |

ethyl 3-chloroquinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)9-10(12)14-8-6-4-3-5-7(8)13-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTZHKWLTOJGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484240 | |

| Record name | Ethyl 3-Chloroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49679-45-0 | |

| Record name | Ethyl 3-Chloroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of Ethyl 3-Chloroquinoxaline-2-carboxylate, and how is its structure confirmed?

A1: While the abstract doesn't explicitly provide the molecular formula or weight of this compound, it confirms the structure is elucidated using spectroscopic techniques. The researchers used Infrared Spectroscopy (IR) and Proton Nuclear Magnetic Resonance (1H NMR) to confirm the structure []. These techniques provide information about functional groups and the arrangement of hydrogen atoms within the molecule, respectively.

Q2: What are the synthetic applications of this compound as highlighted in the research?

A2: The research highlights this compound as a versatile intermediate in synthesizing various quinoxaline derivatives []. Reacting it with sodium hydroxide leads to the formation of 3-ethoxyquinoxaline-2-carboxylic acid. It can be further reacted with alcohol to yield 3-amino quinoxaline-2-carboxylic acid and with sodium methoxide to produce 3-methoxy quinoxaline-2-carboxylic acid []. These reactions demonstrate the compound's potential in developing a library of quinoxaline derivatives for further biological evaluation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.